molecular formula C21H25N5O4S B11588009 5-(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)-2-furohydrazide

5-(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)-2-furohydrazide

Cat. No.: B11588009
M. Wt: 443.5 g/mol
InChI Key: LFXPDTZCABXDMW-UHFFFAOYSA-N
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Description

5-(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)-2-furohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrano-thieno-pyridine core fused with a morpholine ring and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)-2-furohydrazide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrano-thieno-pyridine core through cyclization reactions. Subsequent steps involve the introduction of the morpholine ring and the furohydrazide group through nucleophilic substitution and condensation reactions, respectively. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and cost-effectiveness while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)-2-furohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)-2-furohydrazide is unique due to its combination of a pyrano-thieno-pyridine core with a morpholine ring and a furohydrazide moiety This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

5-(3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)furan-2-carbohydrazide

InChI

InChI=1S/C21H25N5O4S/c1-21(2)9-11-12(10-29-21)18(26-5-7-28-8-6-26)24-20-15(11)16(22)17(31-20)13-3-4-14(30-13)19(27)25-23/h3-4H,5-10,22-23H2,1-2H3,(H,25,27)

InChI Key

LFXPDTZCABXDMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C4=CC=C(O4)C(=O)NN)N)N5CCOCC5)C

Origin of Product

United States

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